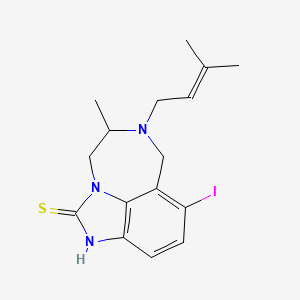
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core, along with various substituents that contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the imidazo ring and other substituents. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodiazepines with different pharmacological properties.
科学的研究の応用
Chemistry: As a model compound for studying the reactivity and properties of benzodiazepines and related structures.
Biology: Investigating its interactions with biological targets, such as receptors and enzymes.
Medicine: Exploring its potential as a therapeutic agent for conditions like anxiety, epilepsy, and muscle spasms.
Industry: Potential use in the development of new pharmaceuticals or chemical intermediates.
作用機序
The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound may enhance the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant properties. Other pathways and targets may also be involved, depending on the specific pharmacological effects observed.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-iodo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- is unique due to its specific structural features, such as the imidazo ring and the various substituents
特性
CAS番号 |
257891-69-3 |
|---|---|
分子式 |
C16H20IN3S |
分子量 |
413.3 g/mol |
IUPAC名 |
7-iodo-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20IN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21) |
InChIキー |
BMKOEEUUPGLZMF-UHFFFAOYSA-N |
正規SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)I)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


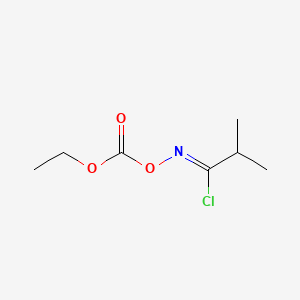
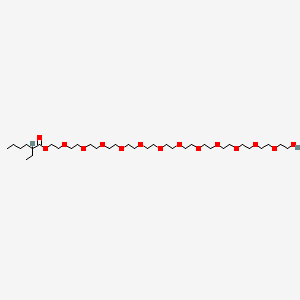
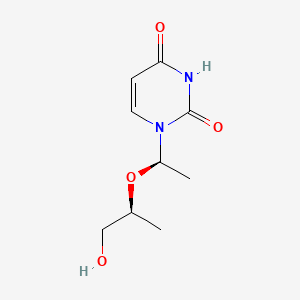
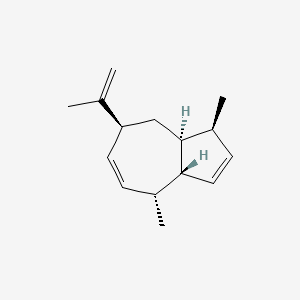
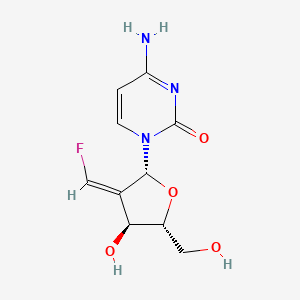
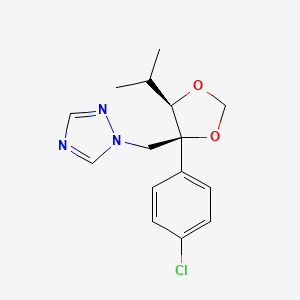
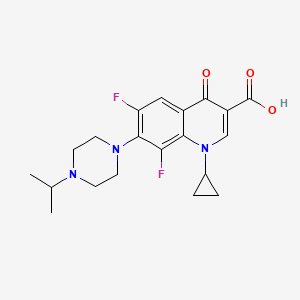
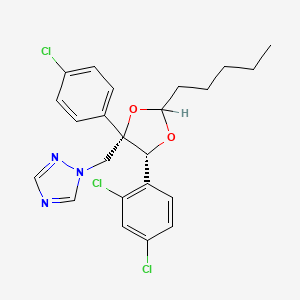
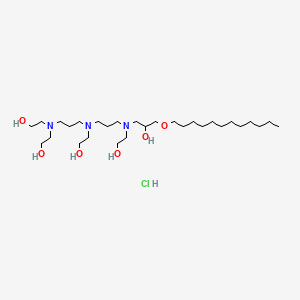
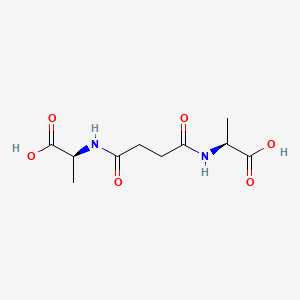
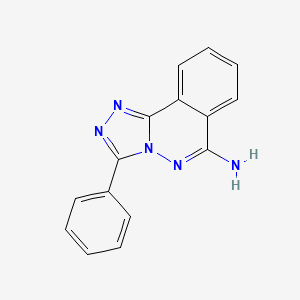
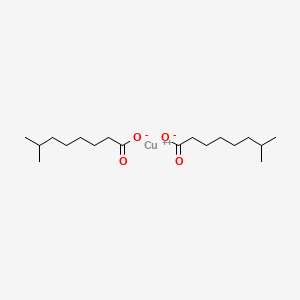
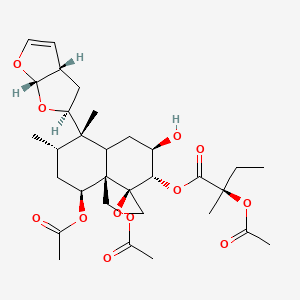
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
